molecular formula C21H25F3N4O B2634574 4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775452-45-3

4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Katalognummer B2634574
CAS-Nummer: 1775452-45-3
Molekulargewicht: 406.453
InChI-Schlüssel: SWOBNXLVOJJAEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a chemical compound that is used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) theta isoform. PKC theta plays an important role in the immune system, and its inhibition has potential therapeutic applications in autoimmune diseases and cancer.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways of Flumatinib 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide, known as flumatinib, is a novel antineoplastic tyrosine kinase inhibitor undergoing clinical trials for chronic myelogenous leukemia treatment. Its metabolism in humans involves several pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The study found that flumatinib mainly exists in its parent form in human plasma, urine, and feces. Notably, electron-withdrawing groups in its structure, such as trifluoromethyl and pyridine, were observed to facilitate the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine. This metabolic pathway suggests a distinct mechanism compared to similar drugs like imatinib (Gong et al., 2010).

Bioactivity and Structural Analyses The synthesis of structural analogs of tetrahydrofolic acid, including molecules with a benzoyl-L-glutamic acid component, was investigated for their potential in vitro biological activity. These compounds were substrates for mouse liver folylpolyglutamate synthetase, showing different affinities and activity rates. Notably, one of the compounds demonstrated moderate activity as an inhibitor of cultured tumor cell growth, suggesting potential therapeutic applications in cancer treatment (Rosowsky et al., 1994).

Pharmacokinetic Profiles and Potential Applications The study on the optimization of 3,5-disubstituted piperidine derivatives as renin inhibitors is notable for addressing the issue of low bioavailability in rats. The research focused on structural modifications to enhance pharmacokinetic profiles while retaining renin inhibitory activity. Among the novel compounds discovered, one showed significant plasma renin inhibition in cynomolgus monkeys, highlighting the potential of these derivatives in therapeutic applications (Tokuhara et al., 2018).

Eigenschaften

IUPAC Name

4-tert-butyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O/c1-20(2,3)15-6-4-14(5-7-15)19(29)27-16-8-10-28(11-9-16)18-12-17(21(22,23)24)25-13-26-18/h4-7,12-13,16H,8-11H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOBNXLVOJJAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.